Home > Products > Screening Compounds P101087 > 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline
2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline - 241146-75-8

2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline

Catalog Number: EVT-3026383
CAS Number: 241146-75-8
Molecular Formula: C19H20N4O
Molecular Weight: 320.396
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6‐[123I]Iodo‐2‐[[4‐(2‐methoxyphenyl) piperazin‐1‐yl]methyl]imidazo[1,2‐a]pyridine

Compound Description: 6‐[123I]Iodo‐2‐[[4‐(2‐methoxyphenyl)piperazin‐1‐yl]methyl]imidazo[1,2‐a]pyridine is a potent and selective dopamine D4 agonist radiolabeled with iodine-123. [] Despite promising in vitro results, in vivo studies in baboons showed no brain uptake after intravenous injection. []

N-(5-Benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide (KRO-105714)

Compound Description: KRO-105714 is a 2,4,5-trisubstituted 1,3-thiazole derivative demonstrating anti-atopic dermatitis activity. [, ] This activity stems from its ability to suppress the sphingosylphosphorylcholine receptor. [, ] Metabolism studies in human liver microsomes identified four metabolites, including an unusual C-demethylated product formed via a CYP3A4-mediated enzymatic reaction. [, ]

4-Benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Compound Description: This compound is a promising antimalarial agent and a lead compound among [, , ]triazolo[4,3-a]quinazoline-5(4H)-one derivatives. []

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound is a novel molecule synthesized via a three-step protocol and characterized by HRMS, IR, 1H, and 13C NMR. []

Overview

2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline is a chemical compound classified under the quinoxaline family, which is a group of nitrogen-containing heterocyclic compounds. These compounds are characterized by a fused benzene and pyrazine ring structure. The specific compound in question features a piperazine ring that is substituted with a methoxyphenyl group, attached to the quinoxaline core. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly as an antagonist of alpha1-adrenergic receptors, which play a crucial role in various physiological processes.

Synthesis Analysis

Methods

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline typically involves several key steps:

  1. Formation of the Quinoxaline Core: This is achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
  2. Substitution with Piperazine: The quinoxaline core is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate, typically using dimethylformamide as the solvent.
  3. Purification: The final product is purified via recrystallization or column chromatography to ensure high purity levels.

Technical Details

Industrial methods may optimize these steps to enhance yield and reduce costs, potentially employing continuous flow reactors and automated synthesis platforms.

Molecular Structure Analysis

Structure

The molecular formula for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline is C19H22N4O, with a molecular weight of approximately 318.41 g/mol. The compound's structure can be represented as follows:

  • Quinoxaline Core: A bicyclic structure formed by the fusion of a benzene and a pyrazine ring.
  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Methoxy Group: A methoxy substituent on the phenyl group enhances solubility and biological activity.
Chemical Reactions Analysis

2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline can participate in various chemical reactions:

  1. Oxidation: The methoxy group can be oxidized to form hydroxyl or carbonyl derivatives using agents like potassium permanganate or chromium trioxide.
  2. Reduction: The quinoxaline ring can be reduced to dihydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles, leading to various substituted derivatives.

Common reagents include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.

Mechanism of Action

Process

The primary mechanism of action for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline involves its interaction with alpha1-adrenergic receptors (α1-ARs).

Mode of Action

As an antagonist, this compound inhibits the action of endogenous neurotransmitters such as noradrenaline and epinephrine at these receptors. This inhibition leads to various physiological effects, particularly in smooth muscle contraction within blood vessels and other tissues.

Biochemical Pathways

The biochemical pathways influenced by this compound are primarily those involving α1-ARs, affecting vascular tone and potentially contributing to therapeutic effects in conditions like hypertension and benign prostatic hyperplasia.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline include:

  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

Relevant Data

The compound's stability under various pH conditions and temperatures has been evaluated, indicating robustness suitable for various experimental conditions.

Applications

2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline has several scientific uses:

  1. Medicinal Chemistry: It is explored for its potential therapeutic effects in treating conditions related to α1-adrenoceptor antagonism such as hypertension and prostate disorders.
  2. Research Studies: Utilized in pharmacological studies to understand receptor interactions and develop new therapeutic agents targeting adrenergic pathways .

This compound represents an important area of study within medicinal chemistry, particularly regarding its structural versatility and biological activity.

Synthetic Methodologies and Optimization Strategies

Traditional Synthetic Routes for Quinoxaline-Piperazine Hybrid Scaffolds

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoxaline relies on sequential construction of its quinoxaline core and piperazine appendage. Classical approaches involve: (1) Condensation of o-phenylenediamines with 1,2-dicarbonyls to form the quinoxaline ring. Glyoxal derivatives yield unsubstituted quinoxalines, while α-keto acids or esters introduce C3 substituents [3] [6]. (2) Nucleophilic aromatic substitution (SNAr) at C2 of 2-chloroquinoxaline derivatives using pre-formed 1-(4-methoxyphenyl)piperazine. This requires electron-withdrawing groups at C2/C3 to activate the substrate, with reactions proceeding in refluxing toluene or xylene (12–24 hours) [3] [5].

A significant limitation is regioselectivity in unsymmetrically substituted quinoxalines. For example, condensation of asymmetric 1,2-diketones (e.g., phenylglyoxal) generates regioisomeric mixtures requiring chromatographic separation, reducing overall yield to 40–55% [6]. Additionally, SNAr necessitates harsh conditions (>120°C) and stoichiometric bases (e.g., K₂CO₃), complicating purification due to inorganic salt byproducts [5].

Table 1: Traditional Methods for Quinoxaline-Piperazine Synthesis

MethodReagents/ConditionsYield RangeKey Limitations
Quinoxaline Condensationo-PDA + dicarbonyl, EtOH, Δ60–85%Regioisomers with asymmetric substrates
SNAr Displacement2-Cl-quinoxaline + piperazine, toluene, reflux, 24h45–70%High temperatures, salt byproducts

Modern Catalytic Approaches: Buchwald-Hartwig Cross-Coupling in Piperazinylquinoxaline Synthesis

Buchwald-Hartwig amination revolutionizes C–N bond formation in 2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoxaline synthesis. This method couples 2-chloroquinoxaline with 1-(4-methoxyphenyl)piperazine via palladium-catalyzed amination under milder conditions than SNAr. Key catalytic systems include:

  • Pd₂(dba)₃/BINAP: Efficient for electron-deficient heterocycles, enabling reactions at 100°C in toluene with t-BuONa base (yields: 85–92%) [1] [7].
  • Palladacycle Pre-catalysts (e.g., PEPPSI-IPr): Air-stable catalysts permitting reactions at 80–90°C, reducing ligand decomposition risks [7] [8].

Mechanistically, oxidative addition of Pd⁰ to the C–Cl bond of quinoxaline generates an aryl-Pd(II) intermediate. Transmetalation with the piperazine nitrogen followed by reductive elimination yields the product. Key optimizations involve:

  • Solvent selection: Toluene > DMF due to lower coordination interference [1].
  • Base choice: t-BuONa > Cs₂CO₃ for minimizing β-hydride elimination side products [7].
  • Protecting groups: N-Boc-piperazines prevent dialkylation, with deprotection post-coupling [8].

Table 2: Catalytic Systems for Buchwald-Hartwig Synthesis

Catalyst SystemBase/SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃/BINAPt-BuONa, toluene1001292
Pd(OAc)₂/XPhosCs₂CO₃, dioxane901088
PEPPSI-IPrK₃PO₄, THF85890

Solvent-Free and Microwave-Assisted Protocols for Enhanced Yield and Selectivity

Solvent-free and microwave techniques address energy inefficiency and scalability issues in traditional synthesis:

  • Solvent-Free Mechanochemistry: Ball-milling quinoxaline-2-carbonyl chloride with 1-(4-methoxyphenyl)piperazine (1:1 molar ratio) for 30–60 minutes achieves 94% conversion. This eliminates solvent waste and reduces reaction times 20-fold compared to reflux methods [4] [6].
  • Microwave-Assisted Cyclocondensation: o-Phenylenediamine derivatives react with glyoxal-bisulfite adducts under microwave irradiation (150–200 W, 120°C), forming quinoxaline cores in 5 minutes (yield: 89%). Subsequent piperazine coupling via microwave SNAr (150°C, 20 minutes) delivers the target compound in 82% yield [4] [7].

Green chemistry advantages include:

  • 50–70% reduction in energy consumption vs thermal methods.
  • 5–8-fold reaction time reduction (from hours to minutes).
  • Enhanced regioselectivity in quinoxaline formation due to uniform heating [4] [6].

Table 3: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave MethodImprovement
Reaction Time12–24 hours20–30 minutes25–40x faster
Isolated Yield60–75%82–89%15–20% increase
Solvent Consumption200–300 mL/mol0–20 mL/mol>90% reduction

Post-Functionalization Strategies for Structural Diversification

The quinoxaline-piperazine scaffold enables directed diversification at multiple sites:

  • Quinoxaline C3 Functionalization: Electrophilic bromination using NBS/CHCl₃ introduces bromine at C3 (yield: 78%), enabling Suzuki coupling with arylboronic acids to form biaryl derivatives (e.g., 3-phenyl variants, yield: 85%) [1] [3]. Lithiation at C3 with n-BuLi (−78°C) permits aldehyde or ketone trapping, appending hydroxyalkyl chains [6].
  • Piperazine Nitrogen Alkylation: Selective monoalkylation occurs at the distal nitrogen using alkyl halides (K₂CO₃, DMF, 60°C). Ethyl bromoacetate, for example, yields ester-functionalized derivatives for prodrug development (yield: 70%) [5] [8].
  • Methoxyphenyl Modification: Demethylation with BBr₃ generates the phenol (yield: 90%), enabling O-alkylation or sulfonation to modulate polarity [3] [8].

Multistep diversification pathways include:

  • Bromination at quinoxaline-C3 → Suzuki coupling → Piperazine N-alkylation.
  • Reductive amination of ketone-functionalized quinoxalines → Secondary amine acylation [8].

Properties

CAS Number

241146-75-8

Product Name

2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoxaline

Molecular Formula

C19H20N4O

Molecular Weight

320.396

InChI

InChI=1S/C19H20N4O/c1-24-16-8-6-15(7-9-16)22-10-12-23(13-11-22)19-14-20-17-4-2-3-5-18(17)21-19/h2-9,14H,10-13H2,1H3

InChI Key

AJZXPBSDWPVYBE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.